N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester

CAS No.: 64187-43-5

Cat. No.: VC18447687

Molecular Formula: C19H19Br2NO4

Molecular Weight: 485.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64187-43-5 |

|---|---|

| Molecular Formula | C19H19Br2NO4 |

| Molecular Weight | 485.2 g/mol |

| IUPAC Name | 1,2-dibromoethyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |

| Standard InChI | InChI=1S/C19H19Br2NO4/c20-12-17(21)26-18(23)16(11-14-7-3-1-4-8-14)22-19(24)25-13-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,22,24)/t16-,17?/m0/s1 |

| Standard InChI Key | MKSYZNVUGBAASI-BHWOMJMDSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)OC(CBr)Br)NC(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)OC(CBr)Br)NC(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

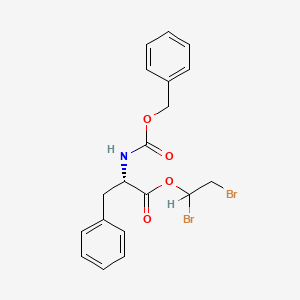

N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester belongs to the class of N-protected amino acid esters. Its molecular formula is C₁₉H₁₉Br₂NO₄, with a molecular weight of 485.2 g/mol. The IUPAC name, 1,2-dibromoethyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate, reflects its stereochemistry and functional groups. The compound’s structure integrates:

-

A Cbz group (phenylmethoxycarbonyl) protecting the α-amino group of L-phenylalanine.

-

A 1,2-dibromoethyl ester moiety attached to the carboxyl group.

The stereospecific S-configuration at the α-carbon ensures compatibility with biological systems, a critical feature for peptide synthesis .

Structural Representation and Stereochemistry

The compound’s SMILES notation, C1=CC=C(C=C1)CC@@HNC(=O)OCC2=CC=CC=C2, confirms the S-configuration at the chiral center. The dibromoethyl group introduces two bromine atoms at the β and γ positions of the ester chain, enhancing electrophilicity for nucleophilic substitution reactions . Comparative analysis with analogous compounds, such as N-Carbobenzoxy-L-phenylalanine vinyl ester (CAS 64187-42-4), reveals that bromine substitution increases molecular weight by approximately 160 g/mol while altering reactivity profiles .

Table 1: Comparative Structural Data for Cbz-Protected Phenylalanine Esters

| Property | N-Cbz-L-Phe 1,2-Dibromoethyl Ester | N-Cbz-L-Phe Vinyl Ester |

|---|---|---|

| CAS No. | 64187-43-5 | 64187-42-4 |

| Molecular Formula | C₁₉H₁₉Br₂NO₄ | C₁₉H₁₉NO₄ |

| Molecular Weight (g/mol) | 485.2 | 325.4 |

| Key Functional Groups | 1,2-Dibromoethyl ester | Vinyl ester |

Synthesis and Reactivity

Synthetic Pathways

The synthesis of N-Cbz-L-phenylalanine 1,2-dibromoethyl ester likely follows a two-step protocol:

-

Cbz Protection: L-Phenylalanine reacts with benzyl chloroformate under basic conditions (e.g., aqueous NaOH) to form N-Cbz-L-phenylalanine. This step protects the amino group, preventing unwanted side reactions during subsequent esterification .

-

Esterification: The carboxylic acid group of N-Cbz-L-phenylalanine undergoes esterification with 1,2-dibromoethanol. Acid catalysts (e.g., H₂SO₄) or carbodiimide-based coupling agents facilitate this reaction, yielding the final product.

While explicit procedural details are absent in available literature, analogous syntheses of dibromoethyl esters (e.g., N-Cbz-D-phenylalanine 1,2-dibromoethyl ester, CAS 64286-95-9) support this route .

Reactivity and Functionalization

The 1,2-dibromoethyl ester group serves as a versatile handle for further modifications:

-

Nucleophilic Substitution: Bromine atoms at the β and γ positions are susceptible to displacement by nucleophiles (e.g., amines, thiols), enabling conjugation to other molecules .

-

Elimination Reactions: Under basic conditions, dehydrohalogenation may occur, forming vinyl esters or acrylate derivatives.

These reactions are critical for constructing peptide-drug conjugates or prodrugs, though specific applications for this compound remain exploratory .

Physicochemical Properties and Stability

Spectroscopic Data

While experimental spectra are unavailable, computational predictions using tools like PubChem’s NMR shift calculator suggest characteristic signals:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume